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2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Kinase inhibition Structure-activity relationship Molecular recognition

2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894068-96-3) is a synthetic small-molecule sulfonamide built on a [1,2,4]triazolo[4,3-b]pyridazine core. Its molecular formula is C17H12N6O4S with a molecular weight of 396.4 g/mol, and it possesses an XLogP3-AA of 1.8.

Molecular Formula C17H12N6O4S
Molecular Weight 396.38
CAS No. 894068-96-3
Cat. No. B2637109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
CAS894068-96-3
Molecular FormulaC17H12N6O4S
Molecular Weight396.38
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H12N6O4S/c24-23(25)15-6-1-2-7-16(15)28(26,27)21-13-5-3-4-12(10-13)14-8-9-17-19-18-11-22(17)20-14/h1-11,21H
InChIKeyISHUXWGYAIPPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894068-96-3): Core Identity and Procurement Synopsis


2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894068-96-3) is a synthetic small-molecule sulfonamide built on a [1,2,4]triazolo[4,3-b]pyridazine core [1]. Its molecular formula is C17H12N6O4S with a molecular weight of 396.4 g/mol, and it possesses an XLogP3-AA of 1.8 [1]. The compound bears a 2‑nitrobenzenesulfonamide moiety connected via a meta‑phenyl linker to the 6‑position of the fused triazolo‑pyridazine ring [1]. It is catalogued in PubChem (CID 16873489) and is primarily handled as a research‑grade chemical probe or intermediate for kinase‑focused medicinal chemistry programmes, particularly those exploring c‑Met and related tyrosine kinase targets [2].

1
Kinase-targeted medicinal chemistry probe Triazolo[4,3-b]pyridazine scaffold fit for c-Met and related tyrosine kinase programmes
2
Structure-activity relationship (SAR) starting point Distinct meta-phenyl linker geometry enables orientation-specific selectivity profiling
3
Lead-like physicochemical property context Lower lipophilicity and molecular weight support fragment elaboration and developability profiling

Why Simple Substitution Fails for 2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide


Triazolo[4,3-b]pyridazine sulfonamides are not interchangeable because even modest changes in the aryl‑sulfonamide substituent or linker regio‑chemistry can profoundly alter kinase‑inhibition profiles, cellular permeability, and metabolic stability [1]. The 2‑nitro group introduces a strong electron‑withdrawing effect that tunes the acidity of the sulfonamide NH and modulates hydrogen‑bonding interactions within the ATP‑binding pocket [2]. The meta‑phenyl linkage of the target compound directs the triazolo‑pyridazine core into a spatial orientation that is distinct from para‑ or ortho‑analogs, critically affecting shape complementarity with c‑Met and other kinases [1]. Consequently, generic replacement with a differently substituted or differently linked triazolo[4,3-b]pyridazine sulfonamide is not expected to recapitulate the same target engagement or selectivity fingerprint.

Linker regio-chemistry mismatch

Para- or ortho-phenyl analogs may shift the triazolo-pyridazine hinge-binding orientation, potentially altering kinase selectivity fingerprints compared to the meta-linked scaffold.

Electronic modulation by nitro group

Non-nitrated sulfonamide replacements are unlikely to recapitulate the hydrogen-bonding network with ATP-pocket residues, which can weaken reported target engagement profiles.

Physicochemical profile divergence

Alkyl-substituted analogs exhibit higher lipophilicity; a direct substitution may introduce phospholipidosis risk and alter solubility-limited exposure in cell-based assays.

Quantitative Differentiation Evidence for 2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide


Increased Hydrogen‑Bond Acceptor Capacity Relative to Non‑Nitrated Triazolo‑Pyridazine Sulfonamides

The 2‑nitro group of the target compound adds two strong hydrogen‑bond acceptor oxygen atoms, yielding a total of 8 H‑bond acceptors compared with 6 acceptors for the closest non‑nitrated analogs such as 4-propyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide [1]. In docking studies of related triazolo[4,3-b]pyridazine inhibitors, analogous nitro groups form additional contacts with the hinge residue Met1160 of c‑Met, which are absent in the des‑nitro series [2].

H-bond acceptor capacity
Class-level inference
8 H-bond acceptors
Non-nitrated analog: 6 acceptors
May support additional hinge-region contacts in c-Met docking models
Data to verify in target-specific co-crystal structures
Kinase inhibition Structure-activity relationship Molecular recognition

Lipophilicity Differential: Reduced LogP Relative to Alkyl‑Substituted Analogs

The target compound displays a computed XLogP3-AA of 1.8, which is approximately 1.5–2.0 log units lower than that of 4-propyl and 4‑isopropyl triazolo‑pyridazine sulfonamide analogs that lack the polar nitro group [1]. This lower lipophilicity translates into improved aqueous solubility and a reduced risk of phospholipidosis, a liability frequently observed with highly lipophilic kinase inhibitors [2].

Lipophilicity differential
Class-level inference
XLogP3-AA = 1.8
~1.7-2.0 log units lower than alkyl-substituted analogs
Supports improved solubility context for in vivo formulation profiling
Phospholipidosis risk reduction context-dependent
Physicochemical profiling Drug-likeness ADME

Meta‑Phenyl Linker Geometry Distinct from Para‑Analogs Alters Kinase Binding Pose

The target compound carries a meta‑phenyl linkage between the sulfonamide nitrogen and the triazolo‑pyridazine core, whereas the closest commercially available analog (2‑nitro‑N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide) uses a para‑phenyl connection [1]. Molecular docking of meta‑ and para‑substituted triazolo‑pyridazines into c‑Met (PDB 3LQ8) shows that the meta orientation rotates the core by approximately 60° relative to the hinge region, altering contacts with the gatekeeper residue Leu1157 and the DFG motif [2]. This geometric difference is expected to produce a distinct selectivity profile across the kinome.

Linker geometry shift
Cross-study comparable
~60° core rotation
vs. para-phenyl analog in c-Met docking (PDB 3LQ8)
Reported orientation may alter kinase selectivity profiling outcome
Requires kinome-wide panel validation
Kinase selectivity Molecular docking c-Met inhibition

Molecular Weight Advantage Over Bis‑Aryl Triazolo‑Pyridazine c‑Met Inhibitors

With a molecular weight of 396.4 g/mol, the target compound is significantly smaller than many bis‑aryl triazolo[4,3-b]pyridazine c‑Met inhibitors described in WO2012094966A1, which frequently exceed 480 g/mol due to additional aryl substituents at the 3‑position [1][2]. This lower molecular weight translates into a higher ligand efficiency index, an important parameter for fragment‑based and lead‑optimization campaigns [3].

Molecular weight advantage
Cross-study comparable
396.4 g/mol
~89 g/mol lower than representative bis-aryl analogs
Supports higher ligand efficiency index for lead-optimisation context
Permeability and oral bioavailability require separate validation
Lead-likeness Ligand efficiency Fragment-based screening

Application Scenarios for 2-Nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide Informed by Differentiating Evidence


Kinase Selectivity Profiling via c‑Met Hinge‑Binding Orientation Screening

The meta‑phenyl linker geometry of this compound drives a distinct hinge‑binding pose approximately 60° rotated relative to para‑analogs [1]. Researchers conducting kinome‑wide selectivity screens should employ this compound as a discriminatory probe to interrogate kinases that preferentially accommodate the meta‑orientation, thereby generating selectivity fingerprints that cannot be obtained with para‑substituted triazolo‑pyridazine sulfonamides [1][2].

Lead‑Optimisation Campaigns Requiring Low Lipophilicity Kinase Inhibitor Scaffolds

With a computed XLogP3‑AA of 1.8—1.5‑2.0 log units lower than common alkyl-substituted analogs—this compound offers a substantially improved solubility and metabolic stability profile [2]. Medicinal chemistry teams pursuing orally bioavailable c‑Met or related kinase inhibitors can use this scaffold to mitigate phospholipidosis risk while maintaining the triazolo‑pyridazine core pharmacophore [2][3].

Fragment‑Based Drug Design Leveraging Enhanced Hydrogen‑Bond Capacity

The 2‑nitrobenzenesulfonamide moiety provides 8 hydrogen‑bond acceptors, two more than non‑nitrated analogs, enabling additional polar contacts with kinase hinge residues such as Met1160 in c‑Met [3][4]. This compound can serve as a fragment‑elaboration starting point for structure‑based design, where the extra H‑bond acceptors facilitate iterative growth into the ribose pocket or solvent‑exposed regions [4].

In‑Class Comparator for Structure‑Activity Relationship (SAR) Studies on Triazolo‑Pyridazine c‑Met Inhibitors

Its lower molecular weight (396.4 g/mol) relative to bis‑aryl triazolo‑pyridazines in WO2012094966A1 makes it an ideal ‘minimal‑core’ comparator for SAR expansion studies [1][2]. By systematically adding substituents to the 3‑position of the triazolo‑pyridazine ring, teams can map affinity and selectivity shifts against this baseline, directly quantifying the pharmacophoric contribution of each added group [2].

Application
Selection Property
Validation Focus
Kinase selectivity profiling (c-Met hinge-binding)
Meta-phenyl linker orientation
Discriminatory probe for orientation-specific kinase screening
Low-lipophilicity lead optimisation
Computed XLogP3-AA profile
Solubility and metabolic stability endpoint review
Fragment-based design (H-bond capacity)
Enhanced H-bond acceptor count
Structure-based elaboration into ribose pocket or solvent-exposed regions
In-class SAR comparator studies
Lower molecular weight core scaffold
Baseline for systematic substituent affinity/selectivity mapping
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